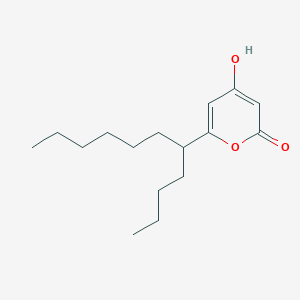
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one typically involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a compound like malonic acid or its derivatives in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the pyranone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with various functional groups through reactions like halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 4-oxo-6-((1-butyl)heptyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-ol.
Substitution: Formation of halogenated derivatives like 4-bromo-6-((1-butyl)heptyl)-2H-pyran-2-one.
科学的研究の応用
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAP kinase pathway, which is involved in cell growth and differentiation. The exact mechanism can vary depending on the specific biological context and the target organism.
類似化合物との比較
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one can be compared with other similar compounds to highlight its uniqueness:
4-Hydroxy-2-quinolone: Both compounds have a hydroxyl group and a heterocyclic ring, but 4-Hydroxy-2-quinolone has a nitrogen atom in the ring, which gives it different chemical properties and biological activities.
4-Hydroxycoumarin: This compound also has a hydroxyl group at the 4-position, but it belongs to the coumarin class and has different applications, particularly as an anticoagulant.
特性
CAS番号 |
90632-46-5 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
4-hydroxy-6-undecan-5-ylpyran-2-one |
InChI |
InChI=1S/C16H26O3/c1-3-5-7-8-10-13(9-6-4-2)15-11-14(17)12-16(18)19-15/h11-13,17H,3-10H2,1-2H3 |
InChIキー |
TZOCGXVDSXCGTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)C1=CC(=CC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)


![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
